N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide
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Overview
Description
N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
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Scientific Research Applications
Antiallergic Activity
Research conducted by A. Nohara et al. (1985) on the synthesis of antiallergic compounds revealed the development of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, which exhibited antiallergic activity in reaginic PCA tests in rats. Compounds with specific substituents showed remarkable potency, with some being significantly more potent than disodium cromoglycate, indicating potential applications in antiallergic therapies. Clinical studies on one of the compounds, AA-673, were in progress at the time of publication (Nohara et al., 1985).
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
R. Borzilleri et al. (2006) discovered and evaluated a series of substituted benzamides as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models, suggesting their utility in cancer therapy (Borzilleri et al., 2006).
Anti-Influenza Virus Activity
A study by A. Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities against the H5N1 subtype of the influenza A virus. Eight compounds exhibited viral reduction in the range of 85–65%, indicating their potential as antiviral agents against avian influenza (Hebishy et al., 2020).
Antituberculosis Activity
V. U. Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB. Among the compounds studied, one showed promising in vitro activity against Mycobacterium smegmatis GyrB ATPase assay, MTB DNA gyrase supercoiling assay, and demonstrated non-cytotoxic antituberculosis activity, highlighting its potential in tuberculosis treatment (Jeankumar et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been reported to have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
Related compounds have been shown to interact with their targets and cause changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to affect purine biochemical reactions .
Properties
IUPAC Name |
N-[2-oxo-2-(pyrazolo[1,5-a]pyridin-3-ylmethylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(12-19-17(23)13-6-2-1-3-7-13)18-10-14-11-20-21-9-5-4-8-15(14)21/h1-9,11H,10,12H2,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVIFNWEOIWPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.